molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No. B045717
CAS RN: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06303312B1

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.45 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3](Cl)=[O:4].C[N:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1>C(OCC)C>[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([C:10]1[NH:9][CH:13]=[CH:12][CH:11]=1)=[O:4]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
0.45 kg
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the ether layer concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.1 mol
AMOUNT: MASS 1.2 kg
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.